molecular formula C12H14N2 B12789946 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride CAS No. 3512-89-8

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride

Cat. No.: B12789946
CAS No.: 3512-89-8
M. Wt: 186.25 g/mol
InChI Key: BLIZGILQKYSTOU-UHFFFAOYSA-N
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Description

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction conditions are generally mild, and the process shows good functional group compatibility.

Industrial Production Methods

For industrial production, the synthesis may involve the use of molecular iodine catalysis, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis . These methods aim to increase reaction efficiency and yield while minimizing byproducts and purification steps. Metal-organic frameworks, such as MOF-235 (Fe), have also demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines .

Chemical Reactions Analysis

Types of Reactions

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzodiazepine ring structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted benzodiazepines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its trimethyl substitution at positions 2, 4, and 7 may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects .

Properties

CAS No.

3512-89-8

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,4,7-trimethyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-6H,7H2,1-3H3

InChI Key

BLIZGILQKYSTOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C)N=C(C1)C

Origin of Product

United States

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